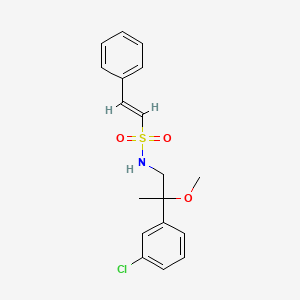

(E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-phenylethenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

(E)-N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO3S/c1-18(23-2,16-9-6-10-17(19)13-16)14-20-24(21,22)12-11-15-7-4-3-5-8-15/h3-13,20H,14H2,1-2H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQHCLIIIYHYLV-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C=CC1=CC=CC=C1)(C2=CC(=CC=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CNS(=O)(=O)/C=C/C1=CC=CC=C1)(C2=CC(=CC=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-phenylethenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Chlorophenyl Intermediate: The synthesis begins with the preparation of the 3-chlorophenyl intermediate through chlorination reactions.

Sulfonamide Formation: The final step involves the formation of the sulfonamide moiety through the reaction of the intermediate with a suitable sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of (E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-phenylethenesulfonamide may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-phenylethenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Sulfonamide vs. Amide/Phthalimide Backbones :

- The target compound’s ethenesulfonamide group is more polar and acidic than the phthalimide () or benzothiazole acetamide (). This may enhance binding to polar enzyme active sites but reduce membrane permeability compared to lipophilic amides .

- Phthalimides (e.g., 3-chloro-N-phenyl-phthalimide) are rigid, planar structures favored in high-temperature polymer applications due to thermal stability , whereas sulfonamides are more flexible and commonly used in drug design.

Substituent Effects: The 3-chlorophenyl group is a shared feature across all compounds, suggesting its role in enhancing electronic interactions (e.g., halogen bonding) or metabolic stability.

Stereochemical Considerations :

- The (E)-configuration of the ethenesulfonamide moiety may enforce a planar geometry, analogous to the rigid phthalimide core. This could influence binding specificity in biological targets.

Hypothesized Reactivity and Stability

- Sulfonamide Stability : Sulfonamides are generally resistant to hydrolysis under physiological conditions, unlike esters or amides. This property may make the target compound more durable in vivo compared to acetamide derivatives .

- Electrophilic Reactivity : The 3-chlorophenyl group in all compounds could participate in electrophilic aromatic substitution, though steric hindrance from the methoxypropyl group in the target compound may reduce reactivity compared to less-substituted analogs .

Biologische Aktivität

(E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-phenylethenesulfonamide is a sulfonamide derivative that has garnered attention for its potential therapeutic applications. This compound's biological activity is of particular interest in the fields of oncology and pharmacology due to its structural characteristics and the presence of functional groups that may influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula for (E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-phenylethenesulfonamide is C18H20ClN1O3S1, with a molecular weight of 357.88 g/mol. The compound features a sulfonamide functional group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

The mechanism of action for sulfonamides often involves inhibition of bacterial folate synthesis; however, the specific biological pathways affected by (E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-phenylethenesulfonamide require further elucidation. Preliminary studies suggest potential interactions with key enzymes involved in cancer cell proliferation and survival.

Cytotoxicity

Recent studies have demonstrated that compounds structurally related to (E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-phenylethenesulfonamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, a derivative compound showed selective cytotoxicity towards human melanoma cells, inducing cell cycle arrest and reducing melanin content, indicating a potential mechanism for melanoma therapy .

Anti-inflammatory Properties

Sulfonamides are traditionally recognized for their anti-inflammatory effects. Research indicates that similar compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Study 1: Cytotoxic Effects on Melanoma Cells

In a study investigating the effects of related triazole derivatives on melanoma cells, it was found that these compounds could induce apoptosis and inhibit cell cycle progression. The selective cytotoxicity observed in these studies suggests that (E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-phenylethenesulfonamide may have similar effects, warranting further investigation into its potential as an anticancer agent .

| Study Parameter | Result |

|---|---|

| Cell Line | VMM917 (human melanoma) |

| Treatment | Compound B9 (related structure) |

| Cytotoxicity | 4.9-fold selective effect compared to normal cells |

| Mechanism | Induced S phase arrest, decreased melanin production |

Study 2: Inhibition of Enzymatic Activity

Research on related sulfonamide compounds has shown inhibition of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling. This suggests that (E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-phenylethenesulfonamide could also exhibit inhibitory effects on MMPs, contributing to its anticancer properties.

Pharmacological Profiles

Pharmacological assessments have indicated that sulfonamides can exhibit a range of biological activities:

- Antimicrobial : Effective against various bacterial strains.

- Antiproliferative : Inhibits growth in cancer cell lines.

- Anti-inflammatory : Modulates inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-phenylethenesulfonamide, and how can reaction conditions be optimized for reproducibility?

- Methodology :

- The synthesis typically involves sequential coupling of the sulfonamide group with the chlorophenyl-methoxypropyl backbone via nucleophilic substitution or Michael addition reactions. Critical parameters include:

- Catalysts : Use of bases like K₂CO₃ or DBU to facilitate deprotonation and coupling .

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

- Temperature : Controlled heating (60–80°C) minimizes side reactions .

- Optimization strategies include DoE (Design of Experiments) to evaluate interactions between variables (e.g., solvent polarity vs. reaction time) .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methoxy group at δ 3.3–3.5 ppm, sulfonamide NH at δ 7.1–7.3 ppm) and confirms stereochemistry (E-configuration via coupling constants) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ion at m/z ~434) and fragmentation patterns .

- IR Spectroscopy : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~1600 cm⁻¹ (C=C aromatic) confirm functional groups .

Q. What preliminary assays are recommended to assess its bioactivity in drug discovery?

- Methodology :

- Enzyme Inhibition : Screen against targets like acetylcholinesterase or carbonic anhydrase using fluorometric assays (e.g., Ellman’s reagent for cholinesterase activity) .

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with IC₅₀ calculations .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2, MCF-7) to evaluate selectivity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding affinity?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps influencing nucleophilicity) .

- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., binding poses in acetylcholinesterase’s catalytic triad) .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories in GROMACS .

Q. How to resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

- Methodology :

- Variable Temperature NMR : Detect dynamic processes (e.g., rotamers) causing peak splitting .

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., aromatic protons in chlorophenyl vs. phenyl groups) .

- X-ray Crystallography : Resolve ambiguity by obtaining a single-crystal structure (requires slow evaporation from EtOH/water) .

Q. What strategies mitigate challenges in regioselective functionalization of the sulfonamide group?

- Methodology :

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to block NH during alkylation .

- Microwave-Assisted Synthesis : Enhances regioselectivity in sulfonamide derivatization by accelerating kinetics .

- Catalytic Systems : Pd(OAc)₂/Xantphos for cross-coupling at specific positions .

Q. How to establish structure-activity relationships (SAR) for derivatives of this compound?

- Methodology :

- Analog Synthesis : Systematically modify substituents (e.g., methoxy → ethoxy, chloro → fluoro) .

- QSAR Modeling : Use CoMFA/CoMSIA to correlate molecular descriptors (logP, polar surface area) with bioactivity .

- Crystallographic Data : Compare ligand-enzyme interactions across derivatives (e.g., PDB deposition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.